molecular formula C16H17N5O3 B2383911 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1338665-78-3

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2383911
CAS No.: 1338665-78-3
M. Wt: 327.344
InChI Key: NFKADDYHUBIWKQ-UHFFFAOYSA-N
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Description

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
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Biological Activity

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound that has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a pyrazole core and an oxadiazole ring, which contribute to its biological activity. The IUPAC name reflects its complex structure:

Property Details
IUPAC Name This compound
Molecular Formula C14_{14}H16_{16}N4_{4}O3_{3}
Molecular Weight 288.30 g/mol

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown activity against various pathogens:

  • Antibacterial Effects : Studies have demonstrated that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. Notably, compounds with a similar structure have been found to effectively combat Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to interact with specific molecular targets involved in tumor growth:

  • Mechanisms of Action : The compound may inhibit key enzymes such as histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. In vitro studies have shown cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and Caco-2 (colon cancer) .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, research has suggested that this compound may possess anti-inflammatory effects. Compounds with similar structural features have been shown to reduce inflammation markers in various models .

Case Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) evaluated the antimicrobial activity of a series of oxadiazole derivatives. Among them, certain compounds demonstrated significant inhibition against Mycobacterium bovis BCG, which is relevant for tuberculosis treatment .

Case Study 2: Anticancer Potential

In a comparative study of various oxadiazole derivatives, researchers found that specific modifications to the pyrazole core enhanced anticancer activity. For instance, introducing electron-withdrawing groups improved binding affinity to target proteins involved in cancer pathways .

Case Study 3: In Vivo Studies

Preclinical studies have shown that certain derivatives exhibit promising results in vivo, leading to tumor regression in murine models. These findings support further exploration into clinical applications for cancer therapy .

Properties

IUPAC Name

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-9-11(14(22)23)8-18-21(9)12-7-10(5-6-17-12)13-19-15(20-24-13)16(2,3)4/h5-8H,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKADDYHUBIWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NC=CC(=C2)C3=NC(=NO3)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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